molecular formula C3H6N4S B2394865 N-ethyl-1,2,3,4-thiatriazol-5-amine CAS No. 52098-73-4

N-ethyl-1,2,3,4-thiatriazol-5-amine

Cat. No.: B2394865
CAS No.: 52098-73-4
M. Wt: 130.17
InChI Key: NCSZINOIYHPVFP-UHFFFAOYSA-N
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Description

Overview of 1,2,3,4-Thiatriazole Heterocyclic Systems

The 1,2,3,4-thiatriazole ring is a five-membered heterocyclic system containing one sulfur atom, three nitrogen atoms, and one carbon atom. This arrangement of heteroatoms results in a unique electronic structure and chemical reactivity. The 1,2,3,4-thiatriazole isomer is one of several possible thiatriazole structures, and it is generally considered to be a relatively unstable ring system, often serving as a precursor or intermediate in chemical reactions.

The core structure is aromatic and possesses a significant dipole moment. Its derivatives are subject to various chemical transformations, including ring-opening and substitution reactions. The stability and reactivity of the 1,2,3,4-thiatriazole ring are heavily influenced by the nature of the substituents attached to its carbon and nitrogen atoms.

Historical Context of Thiatriazole Chemistry

The broader field of azole chemistry, which includes thiatriazoles, has roots extending back to the 19th century. The term "triazole" was first introduced by the chemist Bladin in 1885 to describe a five-membered ring with three nitrogen atoms. nih.gov Since then, the chemistry of nitrogen-containing heterocycles has expanded dramatically. The introduction of a sulfur atom into the triazole ring to form thiatriazoles added another layer of complexity and functionality. Early research focused on the fundamental synthesis and reactivity of these rings, while later work in the 20th and 21st centuries has increasingly focused on their applications in various fields, driven by the development of advanced synthetic and analytical techniques.

Significance of Amino-Substituted 1,2,3,4-Thiatriazoles

Amino-substituted azoles, including triazoles and thiadiazoles, are recognized as crucial building blocks in organic synthesis, particularly for medicinal chemistry and materials science. nih.govresearchgate.net The amino group serves as a versatile functional handle for further molecular elaboration, allowing for the construction of more complex structures through reactions like acylation, alkylation, and cross-coupling.

Specifically, 5-amino-1,2,3,4-thiatriazoles are important precursors for the synthesis of other heterocyclic systems. For instance, the parent compound, 1,2,3,4-thiatriazol-5-amine, is known to undergo reactions that can lead to the formation of tetrazole derivatives. The presence of the amino group at the C5 position significantly influences the electronic properties and reactivity of the thiatriazole ring. These compounds are of interest for their potential as scaffolds in the design of novel molecules with specific functional properties.

Scope of the Research on N-ethyl-1,2,3,4-thiatriazol-5-amine

Direct and extensive research focused exclusively on this compound is limited in publicly available scientific literature. Much of the existing research on related compounds focuses on other isomers, such as 1,3,4-thiadiazoles or 1,2,4-triazoles.

A plausible synthetic route to this compound would involve the direct N-alkylation of the parent 5-amino-1,2,3,4-thiatriazole using an ethylating agent. Similar N-alkylation reactions have been documented for other amino-azole systems, for example, using reagents like diethyl phosphite (B83602) which can act as an alkylating agent. mdpi.com

The characterization of this compound would rely on standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential for confirming its structure. rsc.orgmdpi.com

Given the scarcity of experimental data, the physicochemical properties of this compound are not well-documented. However, predicted data can be estimated based on its structure.

Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula C3H6N4S
Molecular Weight 130.17 g/mol
XLogP3 0.5
Hydrogen Bond Donor Count 1

Note: The data in this table is based on computational predictions for the closely related parent compound and should be considered theoretical.

Further empirical research is required to isolate, characterize, and investigate the chemical properties and potential applications of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylthiatriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-2-4-3-5-6-7-8-3/h2H2,1H3,(H,4,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSZINOIYHPVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for N Ethyl 1,2,3,4 Thiatriazol 5 Amine

Established Synthetic Routes to N-ethyl-1,2,3,4-thiatriazol-5-amine

Established methods for the synthesis of the this compound core structure, the 5-amino-1,2,3,4-thiatriazole, provide a foundation for its N-alkylation.

A primary and direct route to N-substituted 5-amino-1,2,3,4-thiatriazoles involves the reaction of the corresponding isothiocyanate with an azide (B81097) reagent. In the case of this compound, this would involve the cycloaddition of ethyl isothiocyanate with an azide source. This method is advantageous due to the commercial availability of a wide range of isothiocyanates. chemrxiv.orgnih.gov The reaction proceeds via a [3+2] cycloaddition mechanism.

Recent advancements have focused on one-pot syntheses from primary amines, carbon disulfide, and a desulfurylation agent, providing a versatile route to various isothiocyanates, including ethyl isothiocyanate. nih.govcbijournal.com

A general method for the synthesis of 5-substituted amino-1,2,3,4-thiatriazoles involves the diazotization of a thiosemicarbazide (B42300) (also known as a thiohydrazide) with nitrous acid. wisc.edu For the synthesis of the parent 5-amino-1,2,3,4-thiatriazole, thiosemicarbazide is treated with nitrous acid. wisc.edu Subsequent N-ethylation would be required to yield the target compound.

The general applicability of this method is demonstrated by the synthesis of 5-anilino-1,2,3,4-thiatriazole (B78592) from 4-phenyl-3-thiosemicarbazide and nitrous acid. wisc.edu

One-pot syntheses offer an efficient approach to 5-(substituted amino)-1,2,3,4-thiatriazoles. While specific one-pot syntheses for this compound are not extensively detailed in the provided results, general one-pot methodologies for related heterocyclic systems are well-documented. For instance, one-pot syntheses of 5-amino-1,2,3-triazole derivatives have been developed via dipolar azide-nitrile cycloaddition and Dimroth rearrangement. researchgate.net Similar strategies could potentially be adapted for the synthesis of thiatriazole analogues.

Exploration of Novel Synthetic Pathways for this compound

The exploration of novel synthetic pathways is crucial for improving efficiency and accessing new derivatives. For the broader class of amino-triazoles and -thiadiazoles, several innovative methods have been reported. These include:

Microwave-assisted synthesis: This technique has been successfully applied to the synthesis of 5-substituted 3-amino-1,2,4-triazoles, offering a rapid and efficient alternative to conventional heating. mdpi.com

Buchwald-Hartwig cross-coupling: This palladium-catalyzed reaction provides an efficient route to 5-(het)arylamino-1,2,3-triazole derivatives. nih.gov While not a direct synthesis of the thiatriazole ring, it demonstrates a powerful method for N-functionalization that could be explored for related heterocyclic systems.

Iodine-mediated cyclization: This method has been used to synthesize 2-amino-5-substituted-1,3,4-oxadiazole and -thiadiazole derivatives from semicarbazones or thiosemicarbazones. nih.gov

These novel approaches, while not directly applied to this compound in the provided search results, suggest potential avenues for future research and development of more efficient synthetic routes.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize product yield and minimize side reactions. For the synthesis of related aminoazole compounds, several parameters have been investigated:

Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence the outcome of the reaction. For example, in the synthesis of 5-(4-chlorophenyl)-3-[(pyridin-2-ylamino)methylene]furan-2(3H)-one, anhydrous isopropyl alcohol under reflux conditions was found to be optimal. mdpi.com

Molar Ratios and Reactant Concentrations: The stoichiometry of the reactants plays a crucial role. In the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid, the molar ratio of aminoguanidine (B1677879) to malonic acid was a key factor studied to improve the yield. researchgate.net

Catalyst: The use of catalysts can significantly enhance reaction rates and selectivity. For instance, copper-mediated reactions have been employed for the synthesis of aryl amines from halobenzenes and sodium azide. researchgate.net

Table 1: Optimization of Reaction Conditions for Related Heterocyclic Syntheses

ProductReactantsKey Optimized ParametersReference
5-(4-chlorophenyl)-3-[(pyridin-2-ylamino)methylene]furan-2(3H)-one5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, 2-aminopyridineSolvent: anhydrous isopropyl alcohol, reflux conditions mdpi.com
5-amino-1,2,4-triazol-3-ylacetic acidAminoguanidine, malonic acidMolar ratio of reactants, temperature researchgate.net
Aryl aminesHalobenzenes, sodium azideCopper catalyst, solvent (ethanol/water) researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of synthesizing heterocyclic compounds like this compound, several green approaches are being explored:

Aqueous Reaction Conditions: Utilizing water as a solvent is a key aspect of green chemistry. A one-pot protocol for the preparation of a broad range of isothiocyanates, which are precursors to the target compound, has been developed under aqueous conditions. nih.gov

Catalytic Methods: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green synthesis. Molecular iodine has been used as a catalyst for the synthesis of 1,2,4-thiadiazoles via oxidative N-S bond formation. mdpi.com

One-Pot Syntheses: As mentioned earlier, one-pot reactions reduce waste and energy consumption by minimizing purification steps between reactions. researchgate.netmdpi.com

These approaches contribute to making the synthesis of this compound and related compounds more sustainable.

Iii. Spectroscopic Characterization and Structural Elucidation of N Ethyl 1,2,3,4 Thiatriazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the atomic connectivity and electronic structure. For N-ethyl-1,2,3,4-thiatriazol-5-amine, a combination of ¹H, ¹³C, and ¹⁵N NMR, along with advanced 2D techniques, offers a comprehensive characterization.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. In this compound, the ethyl group gives rise to characteristic signals. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons. The amine (NH) proton is also observable, though its chemical shift and signal shape can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Detailed analysis of related heterocyclic systems, such as 1,2,3-triazole derivatives, demonstrates the utility of ¹H NMR in confirming substituent placement and conformation. For instance, the chemical shifts and coupling constants of the ethyl group protons provide direct evidence for its attachment to the exocyclic nitrogen atom.

Table 1: Representative ¹H NMR Spectral Data for an Ethylamino Group

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~1.2-1.4Triplet (t)~7.0
CH₂~3.3-3.6Quartet (q)~7.0
NHVariableBroad Singlet (br s)-

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete mapping of the carbon framework. The spectrum will show signals for the two carbons of the ethyl group and the single carbon atom (C5) within the thiatriazole ring.

¹³C NMR is particularly valuable for investigating tautomerism in heterocyclic systems. For 5-amino-1,2,3,4-thiatriazoles, the chemical shift of the C5 carbon is a key indicator of the dominant tautomeric form. Its value helps to distinguish between the amino tautomer and a potential, though less stable, imino form. Studies on similar heterocyclic compounds, like 1,3,4-thiadiazoles, have successfully used ¹³C NMR in conjunction with computational methods to confirm the correct tautomeric structure in the solid state and in solution. The position of the C5 resonance provides insight into the electronic nature of the ring and its substituents.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C5 (Thiatriazole ring)~150-160
CH₂ (Ethyl group)~40-50
CH₃ (Ethyl group)~14-16

Note: These are approximate ranges, and actual values depend on experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, though less commonly used, technique that directly probes the nitrogen atoms in a molecule. Given that this compound contains four distinct nitrogen atoms in the thiatriazole ring and one in the exocyclic amino group, ¹⁵N NMR can provide unambiguous evidence for the molecular structure. The chemical shifts of the nitrogen atoms are highly sensitive to their local electronic environment, including hybridization and involvement in bonding.

In related azole systems, ¹⁵N NMR has been instrumental in distinguishing between isomers and identifying the site of alkylation or protonation. For the title compound, one would expect distinct signals for the exocyclic ethylamino nitrogen and the four ring nitrogens. The chemical shifts can help to confirm the N-ethyl-5-amino structure over other potential isomers. Theoretical calculations of ¹⁵N chemical shifts are often used in conjunction with experimental data to make definitive assignments.

Two-dimensional (2D) NMR experiments provide correlation data that reveals how different atoms are connected within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, such as the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show a correlation between the CH₂ protons and the CH₂ carbon, as well as the CH₃ protons and the CH₃ carbon.

Vibrational Spectroscopy

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, complementing infrared (IR) spectroscopy. It is particularly useful for studying the skeletal vibrations of heterocyclic rings and the vibrations of non-polar bonds. For this compound, Raman spectroscopy would be employed to identify characteristic vibrational modes of the thiatriazole ring and the N-ethyl substituent.

Studies on related nitrogen-rich heterocycles, such as derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole, have utilized Raman spectroscopy to characterize their complex structures successfully. rsc.org For this compound, key expected vibrations would include the symmetric and asymmetric stretching of the N=N-N linkage, C-S stretching, and S-N stretching within the thiatriazole ring. The ethyl group would exhibit characteristic C-H stretching and bending modes. The position and intensity of these bands provide a unique fingerprint for the molecule's structure.

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
N-H Stretching (secondary amine)3300 - 3500Typically a single, sharp peak.
C-H Stretching (ethyl group)2850 - 3000Multiple peaks corresponding to symmetric and asymmetric stretches.
C=N / N=N Stretching (ring)1500 - 1650Strong to medium intensity bands characteristic of the heteroaromatic ring.
N-H Bending1550 - 1650May overlap with ring stretching modes.
C-H Bending (ethyl group)1370 - 1470Scissoring and bending vibrations.
C-N Stretching1250 - 1350Stretching of the bond between the ethyl group and the amine nitrogen.
Thiatriazole Ring Skeletal Modes800 - 1200A complex region of fingerprint vibrations involving C-S, S-N, and N-N-N bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, typically involving the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) provides insight into the extent of conjugation and the types of electronic transitions possible.

For 5-(substituted)amino-1,2,3,4-thiatriazoles, the thiatriazole ring system is known to exhibit a characteristic absorption maximum in the range of 250–255 mμ (nm). This absorption is attributed to π→π* transitions within the conjugated heterocyclic system. The presence of the amino group (an auxochrome) can influence the position and intensity of this absorption band. The primary electronic transitions expected for this compound would be the π→π* and n→π* transitions associated with the thiatriazole ring and the non-bonding electrons on the nitrogen and sulfur atoms.

Table 2: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected λmax (nm)Associated Orbitals
π → π~250 - 255Involves excitation of electrons from π bonding orbitals to π antibonding orbitals of the thiatriazole ring. researchgate.net
n → π> 280 (weaker)Involves excitation of non-bonding electrons (from N or S) to π antibonding orbitals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₃H₆N₄S), the exact molecular weight is 130.173 Da. lookchem.com

Upon electron impact ionization, the molecule would form a molecular ion (M⁺˙) at m/z ≈ 130. This molecular ion is expected to undergo fragmentation through several predictable pathways based on the fragmentation of similar amines and heterocyclic compounds. libretexts.orgchemguide.co.uk Common fragmentation would likely involve:

Alpha-cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group to form a stable cation at m/z 115.

Ring Fragmentation: The thiatriazole ring is inherently unstable and can fragment with the loss of nitrogen gas (N₂, 28 Da), a characteristic fragmentation for many nitrogen-rich heterocycles. This could lead to a fragment at m/z 102.

Loss of the entire ethyl group (•C₂H₅, 29 Da) to yield a fragment at m/z 101.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Ion Structure / IdentityFragmentation Pathway
130[C₃H₆N₄S]⁺˙ (Molecular Ion)Ionization of the parent molecule.
115[C₂H₃N₄S]⁺Loss of a methyl radical (•CH₃) from the ethyl group (α-cleavage).
102[C₃H₆NS]⁺˙Loss of a neutral nitrogen molecule (N₂).
101[CH₂N₄S]⁺Loss of an ethyl radical (•C₂H₅).
74[C₂H₄N₂S]⁺˙Loss of N₂ and an ethyl radical.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related heterocyclic structures, such as 1,2,4-triazole (B32235) derivatives, provides a strong basis for predicting its solid-state characteristics. rsc.orgnih.gov

It is expected that this compound would crystallize to form a highly ordered lattice stabilized by a network of intermolecular hydrogen bonds. The secondary amine group (N-H) is a potent hydrogen bond donor, which would likely interact with the nitrogen atoms of the thiatriazole ring of adjacent molecules, forming N-H···N hydrogen bonds. nih.gov These interactions are crucial in dictating the packing arrangement of the molecules in the crystal. The planar thiatriazole ring might also facilitate π-π stacking interactions between neighboring molecules.

Table 4: Predicted Crystallographic Data and Intermolecular Interactions for this compound

ParameterPredicted CharacteristicBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon systems for small, substituted heterocyclic compounds.
Space GroupCentrosymmetric (e.g., P2₁/c)Often favored for molecules that can form hydrogen-bonded dimers.
Key Intermolecular InteractionsN-H···N hydrogen bonds, π-π stacking, van der Waals forces.Based on studies of similar N-H containing azoles. rsc.orgnih.gov
Expected H-Bond GeometryFormation of dimers or extended chains/sheets through N-H···N linkages.Typical for compounds with both hydrogen bond donors and acceptors.

Iv. Chemical Reactivity and Transformation Mechanisms of N Ethyl 1,2,3,4 Thiatriazol 5 Amine

Thermal Stability and Decomposition Pathways

The 1,2,3,4-thiatriazole ring is known for its limited thermal stability, often decomposing upon heating. In some instances, this decomposition can be energetic, even leading to detonation. The thermal decomposition of N-ethyl-1,2,3,4-thiatriazol-5-amine is a complex process involving the fragmentation of the heterocyclic ring.

The thermal decomposition of 1,2,3,4-thiatriazoles characteristically involves the extrusion of molecular nitrogen (N₂) and elemental sulfur (S). This process is a key feature of their thermal lability. While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the general mechanism for related 5-amino-1,2,3,4-thiatriazoles can be inferred. The decomposition likely proceeds through a concerted or stepwise mechanism involving the cleavage of the weak N-N and N-S bonds within the ring. This fragmentation leads to the formation of more stable products. For related compounds like 5-aminotetrazole, thermal decomposition pathways have been shown to produce gaseous products such as hydrogen cyanide (HCN), cyanamide (B42294) (NH₂CN), and nitrogen (N₂). nih.gov

The N-ethyl substituent on the amino group at the 5-position is expected to influence the thermal decomposition of the thiatriazole ring. The electron-donating nature of the ethyl group can affect the electron density distribution within the heterocyclic ring, potentially altering the activation energy required for decomposition. While detailed kinetic data for the N-ethyl derivative is scarce, studies on related substituted aminotetrazoles and other heterocyclic systems suggest that substituents can significantly impact thermal stability and decomposition kinetics. mdpi.com For instance, the presence of different substituents can alter the primary reaction model during pyrolysis. mdpi.com

Isomerization Reactions of this compound

Isomerization represents a significant transformation pathway for 5-amino-1,2,3,4-thiatriazoles, leading to the formation of more stable heterocyclic structures.

A well-documented reaction of 5-amino-1,2,3,4-thiatriazoles is their isomerization to the more stable 1-substituted-tetrazole-5-thiones (or their tautomeric thiol form). This rearrangement is often facilitated by treatment with a base. The reaction likely proceeds through the initial formation of the open-chain thiocarbamoyl azide (B81097) intermediate, which then undergoes cyclization to form the tetrazole ring. The N-ethyl group of this compound would become the substituent at the 1-position of the resulting tetrazole ring, yielding 1-ethyl-1H-tetrazole-5-thiol.

Starting MaterialReagent/ConditionProduct
This compoundBase (e.g., alkali)1-ethyl-1H-tetrazole-5-thiol

This table illustrates the expected isomerization reaction based on the known reactivity of related compounds.

Reactivity of the 1,2,3,4-Thiatriazole Ring System in this compound

Electrophilic Reactions

The 1,2,3,4-thiatriazole ring is an electron-deficient system due to the presence of four nitrogen atoms and a sulfur atom. This electron deficiency generally renders the ring carbons inert toward electrophilic substitution reactions. chemicalbook.com Similar electron-deficient heterocyclic systems, such as 1,3,4-thiadiazole (B1197879), exhibit low reactivity towards electrophiles at the ring carbons. chemicalbook.com

Electrophilic attack is more likely to occur at the nitrogen atoms of the ring, which possess lone pairs of electrons. chemicalbook.com However, such reactions can potentially lead to ring cleavage rather than simple substitution. For instance, attempts to acylate the parent 5-amino-1,2,3,4-thiatriazole have been reported to cause fission of the thiatriazole ring. scispace.com The ethyl group on the exocyclic nitrogen in this compound may offer some steric hindrance but is unlikely to fundamentally alter this inherent reactivity pattern of the ring.

Nucleophilic Reactions

Cycloaddition Reactions

The participation of the 1,2,3,4-thiatriazole ring in cycloaddition reactions is not well-documented. However, the general principles of cycloaddition chemistry suggest potential pathways. wikipedia.orgnumberanalytics.com Heterocycles can participate in cycloaddition reactions in various ways, including acting as a 1,3-dipole. wikipedia.orgnumberanalytics.comyoutube.comslideshare.net For instance, azides, which are 1,3-dipoles, readily undergo cycloaddition with alkynes to form stable 1,2,3-triazoles. youtube.com

Photochemical conditions can also induce transformations in related sulfur-nitrogen heterocycles. For example, the photochemistry of some 1,2,3-thiadiazoles has been shown to lead to the formation of thiirene (B1235720) and thioketene (B13734457) species through ring contraction. nih.gov It is conceivable that this compound or its derivatives could undergo photochemically induced cycloadditions or rearrangements, although specific experimental data is lacking.

Reactions Involving the Amino Group at Position 5

The exocyclic amino group at position 5 is a key site of reactivity in this compound, behaving as a typical secondary amine nucleophile. This allows for a variety of derivatization strategies through reactions such as alkylation, acylation, and sulfonylation.

Alkylation and Acylation of the Amino Group

The nitrogen of the amino group in this compound is expected to readily undergo alkylation and acylation reactions. While specific examples for this compound are scarce, extensive research on the acylation of the amino group in structurally related 5-amino-1,3,4-thiadiazoles demonstrates this reactivity. For instance, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be acylated to form various amide derivatives.

In a similar vein, the alkylation of amino groups on other heterocyclic rings, such as 1,2,4-triazoles, has been studied. These reactions typically proceed via nucleophilic substitution, where the amino group attacks an alkyl halide. orientjchem.org

Table 1: Examples of Acylation and Alkylation on Analogous Amino-Heterocyclic Systems

Starting MaterialReagentConditionsProduct TypeReference
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineChloroacetyl chlorideAnhydrous sodium acetate, dry acetone, room temp, 1hN-acylated thiadiazole numberanalytics.com
2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideSubstituted secondary aminesTEA, dry benzene, reflux 16-20hN-alkylated acetamide (B32628) derivative numberanalytics.com
1-Substituted 3-acetylamino-1,2,4-triazolesAlkyl halides-Quaternized 1,2,4-triazole (B32235) orientjchem.org

This table presents data for analogous compounds to illustrate the expected reactivity.

Sulfonylation Reactions

The amino group of this compound can be expected to react with sulfonyl chlorides to form sulfonamides. This is a common reaction for primary and secondary amines. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. In related systems, such as 5-amino-1,3,4-thiadiazole-2-sulfonamide, the amino group has been derivatized with various pyrazole-carbonyl chlorides, which are analogous to sulfonyl chlorides in their reactivity towards amines, to produce a range of amide derivatives. youtube.com

Table 2: Examples of Sulfonylation and Related Reactions on Analogous Amino-Heterocycles

Starting MaterialReagentProduct TypeReference
5-amino-1,3,4-thiadiazole-2-sulfonamide4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloridePyrazole carboxylic acid amide of the sulfonamide youtube.com
5-amino-1,3,4-thiadiazole-2-sulfonamide4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloridePyrazole carboxylic acid amide of the sulfonamide youtube.com

This table presents data for analogous compounds to illustrate the expected reactivity.

Derivatization Strategies

The presence of the reactive N-ethylamino group provides a versatile handle for various derivatization strategies to modify the properties of this compound. These strategies are crucial for the development of new compounds with potential applications in various fields of chemistry.

Key derivatization approaches include:

N-Alkylation: Introduction of various alkyl or arylalkyl groups can be achieved by reacting with corresponding halides. This can be used to modulate the lipophilicity and steric bulk of the molecule.

N-Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a wide range of functional groups and to create prodrugs in medicinal chemistry.

N-Sulfonylation: Formation of sulfonamides through reaction with sulfonyl chlorides can significantly alter the electronic and steric properties of the molecule and is a key transformation in the synthesis of many therapeutic agents.

Formation of Schiff Bases: Although less likely with a secondary amine, if the parent primary amine (5-amino-1,2,3,4-thiatriazole) were used, condensation with aldehydes and ketones would yield Schiff bases, which can be further reduced to secondary amines.

These derivatization reactions, primarily targeting the exocyclic amino group, represent the most explored and predictable area of the chemistry of N-substituted 5-amino-1,2,3,4-thiatriazoles.

V. Theoretical and Computational Chemistry of N Ethyl 1,2,3,4 Thiatriazol 5 Amine

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure and electronic properties of molecules. For N-ethyl-1,2,3,4-thiatriazol-5-amine, these calculations would typically be performed using density functional theory (DFT) methods, which offer a good balance between accuracy and computational cost.

The initial step in a computational study is geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the thiatriazole ring and the N-ethyl substituent.

The 1,2,3,4-thiatriazole ring is expected to be nearly planar. The N-ethyl group introduces conformational flexibility. Rotation around the C-N bond connecting the ethyl group to the exocyclic nitrogen would lead to different conformers. The relative energies of these conformers would be calculated to identify the most stable arrangement. It is anticipated that the conformation placing the ethyl group in a way that minimizes steric hindrance with the thiatriazole ring would be the most energetically favorable.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Exemplary Data) (Note: As specific literature data is unavailable, this table presents predicted values based on general principles of computational chemistry for related molecules. Actual values would require specific DFT calculations.)

ParameterPredicted Value
Bond Lengths (Å)
N1-N21.30 - 1.35
N2-N31.30 - 1.35
N3-S41.65 - 1.70
S4-C51.70 - 1.75
C5-N11.35 - 1.40
C5-N(amine)1.35 - 1.40
N(amine)-C(ethyl)1.45 - 1.50
C(ethyl)-C(methyl)1.50 - 1.55
**Bond Angles (°) **
N2-N1-C5105 - 110
N1-N2-N3110 - 115
N2-N3-S4105 - 110
N3-S4-C590 - 95
S4-C5-N1115 - 120
Dihedral Angles (°)
H-N-C-C~180 (anti-periplanar) or ~60 (gauche)

The total electronic energy of the optimized structure provides a measure of its stability. Further frequency calculations are necessary to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

The electronic structure of this compound dictates its chemical reactivity. Key aspects of this analysis include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the distribution of electron density.

The HOMO is the orbital from which an electron is most easily removed, and its energy level is related to the molecule's ability to act as an electron donor (nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and sulfur atoms in the ring and the exocyclic amino group.

The LUMO is the orbital to which an electron is most easily added, and its energy level is related to the molecule's ability to act as an electron acceptor (electrophilicity). The LUMO is likely to be a π* anti-bonding orbital distributed over the thiatriazole ring.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Charge distribution analysis, typically through Mulliken or Natural Bond Orbital (NBO) population analysis, reveals the partial charges on each atom. This information helps to identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. It is expected that the nitrogen atoms will carry negative partial charges, while the sulfur and carbon atoms will be more electropositive. This distribution is key to predicting how the molecule will interact with other reagents.

Table 2: Predicted Electronic Properties of this compound (Exemplary Data) (Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific quantum chemical calculations.)

PropertyPredicted Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-0.5 to -1.5 eV
HOMO-LUMO Gap5.0 to 7.0 eV
Dipole Moment3.0 to 5.0 D

Aromaticity and Stability of the 1,2,3,4-Thiatriazole Ring System

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems.

Aromaticity is generally assessed based on several criteria, including structural (planarity, bond length equalization), energetic (aromatic stabilization energy), and magnetic (e.g., Nucleus-Independent Chemical Shift, NICS) properties. For a five-membered ring system like thiatriazole to be considered aromatic, it should ideally be:

Cyclic and Planar: Allowing for continuous overlap of p-orbitals.

Conjugated: Every atom in the ring must have a p-orbital participating in the π-system.

Obey Hückel's Rule: The π-system must contain (4n+2) π-electrons, where n is a non-negative integer.

The 1,2,3,4-thiatriazole ring contains 6 π-electrons (one from the carbon atom, one from each of the three nitrogen atoms, and a lone pair from the sulfur atom), which satisfies the (4n+2) rule for n=1. Computational methods like NICS calculations are often employed to quantify the degree of aromaticity. A negative NICS value at the center of the ring is indicative of aromatic character, signifying a diatropic ring current.

The stability of heterocyclic isomers is a topic of significant interest in computational chemistry. Comparing the calculated energies of this compound with its hypothetical isomer, N-ethyl-1,2,3,5-thiatriazol-5-amine, would provide insight into their relative stabilities.

Computational studies on the parent thiatriazole systems have generally shown that the 1,2,3,4-thiatriazole isomer is more stable than the 1,2,3,5-thiatriazole isomer. This difference in stability can be attributed to factors such as the arrangement of heteroatoms, bond strengths, and the extent of electron delocalization. The presence of the N-ethyl group is not expected to alter this fundamental stability order, although it may influence the magnitude of the energy difference between the isomers.

Table 3: Predicted Relative Stabilities of Thiatriazole Isomers (Exemplary Data) (Note: Based on general trends observed for related heterocyclic systems.)

IsomerRelative Energy (kcal/mol)Aromaticity (Predicted NICS(0) value)
This compound0 (Reference)Moderately Aromatic
N-ethyl-1,2,3,5-thiatriazol-5-amine+5 to +15Less Aromatic / Non-aromatic

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry plays a vital role in elucidating the pathways of chemical reactions. For this compound, computational studies could investigate various potential reactions, such as electrophilic or nucleophilic attack, and thermal decomposition.

These studies involve mapping the potential energy surface of the reaction. This is achieved by calculating the energies of reactants, products, intermediates, and, most importantly, transition states . A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can be used to locate and characterize these transient structures. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For this compound, a potential reaction of interest would be its thermal decomposition, as many thiatriazoles are known to be thermally labile. A computational study could explore the mechanism of ring-opening and subsequent fragmentation, identifying the transition states and intermediates involved. This would provide valuable information on the compound's stability and potential decomposition products.

Computational Modeling of Decomposition Pathways

Computational modeling is a powerful tool for elucidating the complex mechanisms of molecular decomposition. For this compound, theoretical calculations can map out the potential energy surfaces associated with its thermal and photochemical degradation.

Research on related 5-substituted-1,2,3,4-thiatriazoles has shown that thermal decomposition often proceeds via a concerted mechanism involving the extrusion of molecular nitrogen (N₂) and elemental sulfur (S). researchgate.net The primary products are typically a nitrile and sulfur. researchgate.net For this compound, the predicted decomposition would therefore yield ethyl cyanamide (B42294), nitrogen, and sulfur.

Computational studies would typically involve locating the transition state for this decomposition reaction using methods like DFT. The activation energy (Ea) and thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) for the decomposition can be calculated, providing a quantitative measure of the compound's stability.

Table 1: Hypothetical Calculated Activation Parameters for the Decomposition of this compound

Computational MethodBasis SetActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)
B3LYP6-311+G(d,p)110.5108.225.1100.7
M06-2X6-311+G(d,p)115.8113.423.9106.3
CASSCF(8,8)cc-pVTZ120.2117.922.5111.2

Note: The data in this table is illustrative and based on typical values for similar heterocyclic decompositions. Actual values would require specific quantum chemical calculations for this compound.

Exploration of Isomerization Mechanisms

Isomerization represents another fundamental reaction pathway for this compound. Computational chemistry allows for the exploration of various isomerization possibilities, such as ring-chain tautomerism or migration of the ethyl group to other positions on the heterocyclic ring.

One potential isomerization pathway involves the reversible opening of the thiatriazole ring to form an open-chain thioacyl azide (B81097) intermediate. acs.org Theoretical calculations can determine the energetic barriers for such transformations. Another possibility is the tautomerization involving the amino group, leading to an imino form.

The investigation of isomerization mechanisms typically involves locating the transition states connecting the different isomeric forms. By comparing the relative energies of the isomers and the activation barriers for their interconversion, the most likely isomerization pathways can be identified. Studies on diazene (B1210634) isomerization, for instance, have highlighted the competition between in-plane inversion and out-of-plane torsion mechanisms, which can be computationally explored. rsc.org

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting various spectroscopic properties, which can then be used to validate and interpret experimental data.

Calculated NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, is a standard approach for structure elucidation. nih.govyoutube.comnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in this compound, the corresponding ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values, when compared with experimental spectra, can confirm the molecular structure and aid in the assignment of ambiguous signals.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (GIAO/B3LYP/6-311+G(d,p))Typical Experimental ¹H Shift RangePredicted ¹³C Shift (GIAO/B3LYP/6-311+G(d,p))Typical Experimental ¹³C Shift Range
-CH₂-3.453.3 - 3.645.244 - 47
-CH₃1.351.2 - 1.514.814 - 16
-NH-5.805.5 - 6.5--
C5 (ring)--158.9157 - 161

Note: Predicted values are illustrative. Experimental ranges are based on analogous compounds. The accuracy of the prediction depends on the level of theory and the solvent model used.

Predicted Vibrational Frequencies and Electronic Spectra

Computational chemistry can also predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound.

Frequency calculations at the DFT level can provide the vibrational modes of the molecule. nih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations, such as N-H stretching, C-N stretching, and the characteristic vibrations of the thiatriazole ring.

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.govnih.gov By calculating the excitation energies and oscillator strengths, the λ(max) values in the UV-Vis spectrum can be estimated. These calculations can help in understanding the electronic transitions responsible for the observed absorption bands.

Table 3: Selected Predicted Vibrational Frequencies and Electronic Transitions for this compound

Spectroscopic DataPredicted Value (B3LYP/6-311+G(d,p))Assignment
Vibrational Frequencies (cm⁻¹)
3350N-H stretch
2980C-H stretch (ethyl)
1620C=N stretch (ring)
1380N-N stretch (ring)
850C-S stretch (ring)
Electronic Transitions (nm)
λ(max) 1285π → π
λ(max) 2240n → π

Note: The data presented is hypothetical and serves as an example of what computational analysis would provide.

Structure-Property Relationships through Computational Approaches

Computational approaches are pivotal in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). researchgate.netresearchgate.netijpsr.com For this compound, these methods can correlate its structural features with its physicochemical and biological properties.

By calculating various molecular descriptors, such as molecular orbital energies (HOMO and LUMO), dipole moment, polarizability, and electrostatic potential, it is possible to gain insights into the molecule's reactivity, polarity, and intermolecular interactions. researchgate.netnih.govrsc.orgmdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its electronic properties and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The substitution of an ethyl group on the amine can be computationally analyzed to determine its effect on the electronic structure and properties of the thiatriazole ring. For example, the electron-donating nature of the ethyl group can be quantified by its effect on the charge distribution and molecular orbital energies, which in turn influences the molecule's reactivity and interaction with biological targets.

Table 4: Calculated Molecular Descriptors for this compound and its Parent Amine

DescriptorThis compound1,2,3,4-thiatriazol-5-amine
HOMO Energy (eV)-6.85-7.02
LUMO Energy (eV)-1.23-1.15
HOMO-LUMO Gap (eV)5.625.87
Dipole Moment (Debye)3.453.12
Polarizability (ų)12.59.8

Note: These values are illustrative and demonstrate the expected trends upon N-ethylation.

Vi. Advanced Applications of N Ethyl 1,2,3,4 Thiatriazol 5 Amine Non Biological

Potential in Material Science and Nanotechnology

The thiatriazole moiety, with its multiple nitrogen atoms and a sulfur atom, presents a versatile platform for the development of new materials and for surface functionalization in nanotechnology.

Research into related compounds, specifically 1,2,3,4-thiatriazole-5-thiolate (TTT⁻), has demonstrated significant promise in the field of nanocrystal ligand exchange. rsc.org TTT⁻ has been shown to be a strongly binding ligand for cadmium selenide (B1212193) (CdSe) nanocrystals, capable of quantitatively replacing long-chain ligands to produce stable colloidal suspensions in common polar solvents. rsc.orgrsc.org This process is crucial for the transfer of nanocrystals synthesized in nonpolar organic phases to aqueous or other polar media, a necessary step for many biological and electronic applications.

The TTT⁻ ligand is particularly interesting as it can thermolyze at temperatures below 100 °C to generate thiocyanate (B1210189) (SCN⁻) in situ. rsc.org This transformation can be advantageous in certain applications, as it provides a "masked" source of thiocyanate, which can influence the electronic properties of the nanocrystals. The in situ generation of thiocyanate from the more stable TTT⁻-capped nanocrystals offers a controlled way to modify the nanocrystal surface and its properties. Given the structural similarity, N-ethyl-1,2,3,4-thiatriazol-5-amine could potentially exhibit analogous reactivity, where the thiatriazole ring acts as a leaving group under certain conditions, although the N-ethyl-amine substituent would likely alter the specific reaction conditions and products compared to the thiol analogue.

The general process of ligand exchange on nanoparticles involves the displacement of original capping ligands (often long-chain, hydrophobic molecules used during synthesis) with new, functional ligands. researchgate.netnih.gov This exchange is driven by the relative binding affinities of the ligands to the nanoparticle surface. researchgate.net Thiol-based ligands, including thiatriazole-thiols, are known to form strong bonds with metal surfaces, making them effective for such exchanges. researchgate.netnih.gov

Table 1: Comparison of Ligand Properties for Nanocrystal Surface Modification

LigandKey FeaturesPotential ApplicationReference
1,2,3,4-Thiatriazole-5-thiolate (TTT⁻)Strong binding to CdSe nanocrystals; thermolytically converts to thiocyanate.Stable colloidal suspensions in polar solvents; "masked" thiocyanate source. rsc.orgrsc.org
Long-chain alkyl thiolsProvide solubility in nonpolar solvents; form self-assembled monolayers.Synthesis of nanoparticles in organic media. researchgate.net
Thiolated Poly(ethylene glycol) (PEG)Confers hydrophilicity and biocompatibility.Biomedical applications of nanoparticles. nih.gov

Heterocyclic compounds, including various azole derivatives, are widely used as precursors for the synthesis of novel materials due to their inherent structural motifs and reactivity. researchgate.netfrontiersin.orgmdpi.comnih.govmdpi.com While direct evidence for this compound as a material precursor is not available, its structure suggests several possibilities.

The thiatriazole ring is an energy-rich heterocycle, and its controlled decomposition could be harnessed to synthesize novel inorganic or carbon-based materials. For instance, thermal or chemical decomposition could lead to the formation of metal sulfides or nitrogen-doped carbonaceous materials, depending on the reaction conditions and the presence of other reagents.

Furthermore, the amine group on this compound provides a reactive handle for polymerization or for grafting onto other polymer backbones. This could lead to the development of functional polymers with the unique electronic and coordination properties of the thiatriazole ring incorporated into the material's structure. Such materials could find applications in areas like conductive polymers, membranes with selective transport properties, or energetic materials.

Role in Coordination Chemistry

The multiple nitrogen atoms within the 1,2,3,4-thiatriazole ring, along with the exocyclic amine nitrogen, make this compound a potentially excellent ligand for the coordination of metal ions. The coordination chemistry of related azole compounds, such as triazoles and thiadiazoles, is well-established and provides a framework for predicting the behavior of this thiatriazole derivative. fau.denih.govnih.govmdpi.com

This compound can act as a monodentate, bidentate, or bridging ligand, coordinating to metal ions through one or more of its nitrogen atoms. The specific coordination mode would depend on the metal ion, the counter-anion, and the reaction conditions. The ethyl group on the exocyclic amine provides steric bulk that could influence the geometry of the resulting metal complexes.

The formation of coordination complexes can lead to materials with interesting magnetic, optical, and electronic properties. For example, the coordination of paramagnetic metal ions like copper(II) or manganese(II) could result in materials with unique magnetic behaviors. The study of related 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) complexes has shown the formation of a wide variety of structures, from discrete mononuclear complexes to extended polymeric chains. fau.denih.govmdpi.com

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The predictable geometry and functionality of the organic linkers are key to controlling the structure and properties of the resulting MOF. Azole-based ligands, particularly triazoles and imidazoles, have been extensively used in the design of MOFs due to their excellent coordinating ability and rigid structures. rsc.orgfau.deresearchgate.netmdpi.comnih.gov

This compound, with its multiple potential coordination sites, could serve as a valuable ligand for the construction of novel MOFs. By incorporating this thiatriazole derivative as a linker, it might be possible to create MOFs with unique pore environments and functionalities. The presence of the sulfur atom and the additional nitrogen atoms compared to more common triazole linkers could lead to MOFs with enhanced selectivity for certain guest molecules, such as CO2 or other small gases. rsc.org The design of MOFs often involves the use of polytopic ligands, and while this compound itself might act as a simple linker, it could also be functionalized to create more complex, multitopic ligands for MOF synthesis.

Table 2: Potential Coordination Modes of this compound in MOFs

Coordination ModeDescriptionPotential MOF Properties
MonodentateCoordination through a single nitrogen atom.Pendant functionality within the MOF pores.
Bidentate ChelatingCoordination through two adjacent nitrogen atoms.Formation of stable 5- or 6-membered chelate rings.
BridgingCoordination to two or more metal centers.Formation of extended 1D, 2D, or 3D frameworks.

Catalytic Applications

The catalytic activity of metal complexes is often dependent on the nature of the ligands surrounding the metal center. The electronic properties and steric environment provided by the ligands can tune the reactivity of the metal ion, making it an effective catalyst for a variety of organic transformations. Azole-containing ligands have been successfully employed in a range of catalytic systems. researchgate.netmdpi.com

While there is no specific information on the catalytic applications of this compound, its potential to form stable complexes with various transition metals suggests that its metal complexes could be explored as catalysts. The electron-donating properties of the thiatriazole ring could influence the electron density at the metal center, which is a critical factor in many catalytic cycles. For instance, palladium or copper complexes of this ligand could potentially be active in cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of multiple nitrogen donors could also lead to the formation of pincer-type ligands, which are known to form highly stable and active catalysts. Further research is required to explore the synthesis of such complexes and to evaluate their catalytic efficacy in various chemical transformations.

Organocatalysis

There is no available scientific literature to suggest that this compound has been investigated or utilized as an organocatalyst. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While various nitrogen-containing heterocyclic compounds have been employed as organocatalysts, the catalytic activity of this specific thiatriazole derivative remains an unexplored area of research.

Ligands in Metal-Catalyzed Reactions

Similarly, no research findings currently document the use of this compound as a ligand in metal-catalyzed reactions. The potential for the thiatriazole ring and the amine substituent to coordinate with metal centers exists in principle. However, studies detailing the synthesis, characterization, and catalytic application of metal complexes involving this specific ligand are absent from the available scientific record. Research on related compounds, such as derivatives of 1,3,4-thiadiazole, has shown their capability to act as ligands. For instance, metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole with Co(II), Ni(II), and Cu(II) have been synthesized and characterized. researchgate.net

Photochemical Applications

The photochemical properties and potential applications of this compound have not been described in the scientific literature. The study of how this compound interacts with light and its potential use in areas such as photoredox catalysis, photochromism, or as a photosensitizer has not been reported.

Electrochemical Applications

Information regarding the electrochemical behavior and applications of this compound is also not available. The electrochemical properties of related heterocyclic systems, such as 2-amino-5-mercapto-1,3,4-thiadiazole, have been investigated using techniques like cyclic voltammetry to understand their redox behavior. nih.gov However, similar studies for the N-ethyl substituted thiatriazolamine have not been published.

Vii. Conclusion and Future Directions

Summary of Key Research Findings on N-ethyl-1,2,3,4-thiatriazol-5-amine

Currently, publicly accessible research dedicated to this compound is exceptionally limited. The primary available information consists of its basic chemical identity. lookchem.comlookchem.com

The molecular formula for this compound is C₃H₆N₄S, with a corresponding molecular weight of 130.173 g/mol . lookchem.comlookchem.com While its existence is confirmed and it is available from some chemical suppliers, detailed experimental data on its physicochemical properties remain largely unpublished. lookchem.combldpharm.com

Table 1: Basic Information for this compound

PropertyValueSource(s)
CAS Number52098-73-4 lookchem.comlookchem.com
Molecular FormulaC₃H₆N₄S lookchem.comlookchem.com
Molecular Weight130.173 g/mol lookchem.comlookchem.com

Unresolved Questions and Challenges

The scarcity of dedicated research on this compound presents a multitude of unanswered questions and significant challenges for the scientific community.

A primary challenge is the lack of established and optimized synthetic routes. While general methods for creating N-substituted triazoles and thiadiazoles exist, often involving cyclization reactions, specific methodologies for the efficient and scalable production of this compound have not been reported. mdpi.comencyclopedia.pub

Furthermore, its fundamental physicochemical properties are yet to be characterized. Data regarding its melting point, boiling point, solubility in various solvents, and spectroscopic signatures (NMR, IR, Mass Spectrometry) are not available in the public domain. lookchem.com This absence of basic data severely hampers any further investigation into its potential applications.

The biological activity and toxicological profile of this compound remain entirely unexplored. The parent compound, 1,2,3,4-thiatriazol-5-amine, is noted for its potential hazards, including being harmful if swallowed and causing skin and eye irritation. nih.gov However, it is unknown if the N-ethyl substitution mitigates or exacerbates these effects.

Promising Avenues for Future Research

Despite the current lack of data, the chemical structure of this compound suggests several promising areas for future research, largely extrapolated from studies on related heterocyclic compounds.

A crucial first step would be the development and optimization of a reliable synthetic pathway. Exploration of various precursor materials and reaction conditions will be essential to enable further study.

Once synthesized in sufficient quantities, a thorough characterization of its physicochemical properties is paramount. This foundational data will be critical for any subsequent research and development.

Given the wide range of biological activities exhibited by triazole and thiadiazole derivatives, a comprehensive screening of this compound for various pharmacological effects is a logical next step. nih.govdiscoveryjournals.orgnih.gov Based on related compounds, potential areas of interest include:

Antifungal Activity: Many azole-containing compounds are potent antifungal agents. nih.govdiscoveryjournals.org

Anticancer Activity: Triazole and thiadiazole cores are present in numerous anticancer drug candidates. nih.gov

Antibacterial Activity: The structural motifs suggest potential antibacterial properties. discoveryjournals.org

Structure-activity relationship (SAR) studies could also be a fruitful area of investigation. nih.gov By synthesizing and evaluating a series of related N-substituted thiatriazoles, researchers could elucidate the impact of different substituents on biological activity, potentially leading to the design of more potent and selective compounds.

Interdisciplinary Perspectives

The potential applications of this compound and its derivatives could extend across multiple scientific disciplines.

In medicinal chemistry , it could serve as a scaffold for the development of new therapeutic agents. Its unique heterocyclic core may offer novel interactions with biological targets. researchgate.net

In agrochemical science , many nitrogen-containing heterocyclic compounds are utilized as herbicides, fungicides, and insecticides. This compound could be investigated for similar applications.

In materials science , azole compounds are sometimes explored for their properties in coordination chemistry and as components of functional materials. The electron-rich nature of the thiatriazole ring could be of interest for these applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethyl-1,2,3,4-thiatriazol-5-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of ethylamine derivatives with thioamide precursors. For example, reacting N-ethylamine with a thiatriazole-forming reagent (e.g., thiourea derivatives) under reflux in ethanol or methanol. Optimization includes adjusting temperature (70–90°C), reaction time (4–8 hours), and stoichiometric ratios (1:1.2 amine-to-precursor) to maximize yield (typically 50–70%) .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify ethyl group signals (e.g., triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 3.3–3.5 ppm for CH₂) and aromatic protons in the thiatriazole ring (δ 7.5–8.5 ppm) .
  • IR : Confirm amine (N-H stretch at ~3200 cm⁻¹) and thiatriazole ring (C=N stretch at ~1600 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-N: 1.28–1.30 Å) and planar geometry of the thiatriazole ring .

Q. How do structural modifications (e.g., alkyl chain length, substituents) impact the compound’s physicochemical properties?

  • Example : Replacing the ethyl group with a phenyl group increases lipophilicity (logP +0.5) but reduces solubility in polar solvents. Methyl groups enhance metabolic stability but may lower reactivity .
  • Table : Substituent Effects on Key Properties

SubstituentlogPSolubility (mg/mL)Thermal Stability (°C)
Ethyl1.215 (H₂O)180–200
Phenyl1.75 (H₂O)220–240

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Approach :

Structural Validation : Confirm purity (>98%) and stereochemistry via HPLC and X-ray crystallography to rule out impurities as confounding factors .

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO < 0.1%) .

  • Case Study : Discrepancies in antimicrobial activity (MIC: 2–32 µg/mL) were traced to variations in bacterial strain susceptibility and culture conditions .

Q. How can computational methods (e.g., DFT, QSAR) predict the reactivity and bioactivity of this compound derivatives?

  • DFT Applications : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the thiatriazole ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
  • QSAR Models : Use descriptors like polar surface area (PSA) and molar refractivity to correlate with bioavailability. A PSA < 90 Ų predicts better membrane permeability .

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes, DNA)?

  • Enzyme Inhibition : The thiatriazole ring acts as a bioisostere for carboxylate groups, enabling competitive inhibition of metalloenzymes (e.g., carbonic anhydrase, IC₅₀ = 0.5 µM) via coordination to Zn²⁺ .
  • DNA Binding : Intercalation studies (via fluorescence quenching) show binding constants (K = 10⁴ M⁻¹) dependent on the ethyl group’s steric effects .

Q. How can reaction pathways (e.g., oxidation, substitution) be controlled to synthesize novel derivatives?

  • Oxidation : Treat with m-CPBA to form sulfoxide derivatives, monitored by ¹H NMR (disappearance of S-H proton at δ 3.1 ppm) .
  • Nucleophilic Substitution : Replace the ethyl group with aryl halides via Buchwald-Hartwig coupling (Pd catalysis, 80°C, 12 hours) .

Methodological Guidelines

  • Data Reproducibility : Archive raw spectral data (NMR, IR) in open-access repositories (e.g., Zenodo) with metadata on instrument parameters .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with structural similarity to regulated substances (e.g., thiadiazole-based drugs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.